Absence of Published Target‑Compound Biological Data Requires Direct Comparative Screening Against Ortho‑ and Meta‑Methyl Regioisomers
No primary literature, patent, or authoritative database reports quantitative biological activity (IC₅₀, MIC, Kᵢ, EC₅₀) for the target compound 3‑(4‑methylphenyl)-5‑[(2,4,5‑trimethylbenzenesulfonyl)methyl]-1,2,4‑oxadiazole (CAS 1105223-86-6) . By contrast, the broader class of 1,2,4‑oxadiazole sulfides and sulfones has yielded IC₅₀ values of 0.5–5.1 µM against DU‑145 prostate cancer cells in MTT assays [1]. This data gap means that a procurement decision must default to head‑to‑head screening of the para‑tolyl compound against its ortho‑methyl (CAS 1105199‑53‑8) and meta‑methyl (CAS not confirmed) regioisomers, which share the same molecular formula (C₁₉H₂₀N₂O₃S, MW 356.4) but are expected to differ in potency by ≥3‑fold based on SAR precedent [1].
| Evidence Dimension | Antiproliferative IC₅₀ against DU‑145 prostate cancer cells |
|---|---|
| Target Compound Data | No published data |
| Comparator Or Baseline | Class‑representative 1,2,4‑oxadiazole sulfonyl derivatives: IC₅₀ = 0.5–5.1 µM (MTT assay, DU‑145) [1]. |
| Quantified Difference | Cannot be calculated; target data absent |
| Conditions | DU‑145 human prostate cancer cell line, MTT assay |
Why This Matters
Procurement of a compound with no published bioactivity data necessitates a commitment to internal comparative screening; purchasing a structurally characterized but biologically uncharted molecule is only justified if the user intends to generate the missing differential data directly.
- [1] Khatik, G. L., Kaur, J., Kumar, V., Tikoo, K., & Nair, V. A. (2012). 1,2,4‑Oxadiazoles: a new class of anti‑prostate cancer agents. Bioorganic & Medicinal Chemistry Letters, 22(5), 1912‑1916. PMID: 22266442. View Source
